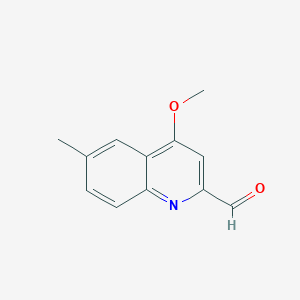4-Methoxy-6-methylquinoline-2-carbaldehyde
CAS No.:
Cat. No.: VC15979625
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11NO2 |
|---|---|
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 4-methoxy-6-methylquinoline-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H11NO2/c1-8-3-4-11-10(5-8)12(15-2)6-9(7-14)13-11/h3-7H,1-2H3 |
| Standard InChI Key | BAVAOGDMEJMQRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C(N=C2C=C1)C=O)OC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s quinoline core consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. Critical substituents include:
-
Methoxy group at position 4, enhancing electron-donating properties.
-
Methyl group at position 6, contributing to steric and electronic modulation.
-
Aldehyde group at position 2, enabling diverse chemical transformations .
The planar aromatic system facilitates π-π stacking interactions, while the aldehyde moiety offers a reactive site for nucleophilic additions and condensations.
Spectroscopic Properties
-
IR Spectroscopy: Key absorption bands include at ~1,668 cm⁻¹ (aldehyde) and at ~1,260 cm⁻¹ (methoxy).
-
NMR: -NMR signals at δ 9.8–10.1 ppm confirm the aldehyde proton, while methoxy and methyl groups resonate at δ 3.8–4.0 and δ 2.4–2.6 ppm, respectively .
Synthetic Methodologies
Friedländer Synthesis
The Friedländer quinoline synthesis is a classical route involving condensation of 2-aminobenzaldehyde derivatives with ketones. For 4-methoxy-6-methylquinoline-2-carbaldehyde, this method utilizes:
-
2-Amino-5-methylbenzaldehyde and methyl vinyl ketone under acidic conditions.
Pfitzinger Reaction
This method involves the reaction of isatin derivatives with α-methyl ketones:
-
Isatin and 4-methoxyacetophenone undergo base-catalyzed condensation to form the quinoline skeleton.
-
Advantages: High regioselectivity for the 2-carbaldehyde substituent.
Vilsmeier-Haack Formylation
Direct formylation of preformed quinolines using the Vilsmeier reagent (-DMF):
-
Substrate: 4-Methoxy-6-methylquinoline.
-
Conditions: 0–5°C, yielding the 2-carbaldehyde derivative in ~55% efficiency.
Table 1: Comparison of Synthetic Routes
| Method | Starting Materials | Yield (%) | Key Advantage |
|---|---|---|---|
| Friedländer Synthesis | 2-Amino-5-methylbenzaldehyde | 60–70 | Scalability |
| Pfitzinger Reaction | Isatin, 4-methoxyacetophenone | 50–60 | Regioselectivity |
| Vilsmeier Formylation | 4-Methoxy-6-methylquinoline | 55 | Direct functionalization |
Chemical Reactivity
Aldehyde-Focused Reactions
-
Oxidation: Converts the aldehyde to a carboxylic acid using in acidic media.
-
Reduction: Lithium aluminum hydride () reduces the aldehyde to a primary alcohol.
-
Condensation: Reacts with hydrazines to form hydrazones, potential pharmacophores .
Electrophilic Substitution
-
Nitration: Introduces nitro groups at position 5 or 7 using .
-
Sulfonation: Sulfonic acid derivatives form under fuming , enhancing solubility.
| Compound | Activity (IC₅₀) | Target Pathway |
|---|---|---|
| 2-Chloro-6-methylquinoline | 12 µM (HeLa cells) | Apoptosis induction |
| 4-Methoxyquinoline derivatives | 18 µg/mL (E. coli) | Cell wall synthesis |
Applications in Scientific Research
Pharmaceutical Development
-
Antitubercular Agents: Quinoline derivatives inhibit Mycobacterium tuberculosis DNA gyrase.
-
Antiviral Candidates: Structural analogs show activity against HIV-1 protease .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume